molecular formula C14H24N4O6 B090766 Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy- CAS No. 18928-00-2

Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-

Cat. No. B090766
CAS RN: 18928-00-2
M. Wt: 344.36 g/mol
InChI Key: PUWVNTVQJFSBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-'] is a chemical compound that has gained significant attention in scientific research. It is a bifunctional chelating agent that can bind to metal ions and has been used in various applications in biochemistry and medicine.

Scientific Research Applications

Marine Actinobacterium Metabolites

  • A study isolated new compounds, including an acetamide derivative, from the marine actinobacterium Streptomyces sp. These compounds were evaluated for cytotoxic activities, suggesting potential biomedical applications (Sobolevskaya et al., 2007).

Chemical Reactions with Trifluoromethanesulfonamides

  • Research on the reactions of acetamide with N-allyltrifluoromethanesulfonamide under oxidizing conditions revealed the formation of specific compounds, indicating applications in synthetic chemistry (Astakhova et al., 2018).

Synthesis of Histamine Receptor Antagonists

  • Acetamide derivatives were synthesized and evaluated for their potential as histamine H2 receptor antagonists, showcasing applications in pharmacology and drug development (Hirakawa et al., 1998).

Peptide Synthesis

  • A method using N,O-bis(trimethylsilyl)acetamide as a coupling agent for dipeptide synthesis was developed, demonstrating the role of acetamide derivatives in peptide chemistry (Huang & Feng, 2016).

Antibacterial and Antifungal Screening

  • A series of acetamide derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities, indicating their potential in developing new antimicrobial agents (Khan et al., 2019).

Variable Temperature NMR Studies

  • Studies on N,N-bis(2-hydroxyethyl)acetamide demonstrated restricted rotation about the amide bond, which could have implications in molecular dynamics and spectroscopy research (Aitken et al., 2016).

properties

CAS RN

18928-00-2

Product Name

Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-

Molecular Formula

C14H24N4O6

Molecular Weight

344.36 g/mol

IUPAC Name

N-[3-[5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide

InChI

InChI=1S/C14H24N4O6/c1-9(19)17(23)7-3-5-11-13(21)16-12(14(22)15-11)6-4-8-18(24)10(2)20/h11-12,23-24H,3-8H2,1-2H3,(H,15,22)(H,16,21)

InChI Key

PUWVNTVQJFSBDH-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)C)O)O

SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O

Canonical SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O

Other CAS RN

18928-00-2

synonyms

chromic rhodotorulic acid
cyclo-di(alpha-N-acetyl-alpha-hydroxy-L-ornithine)
rhodotorulic acid
rhodotorulic acid, Fe(3+) salt, (1S-cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-
Reactant of Route 2
Reactant of Route 2
Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-
Reactant of Route 3
Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-
Reactant of Route 4
Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-
Reactant of Route 5
Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-
Reactant of Route 6
Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-

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